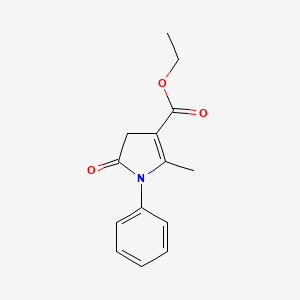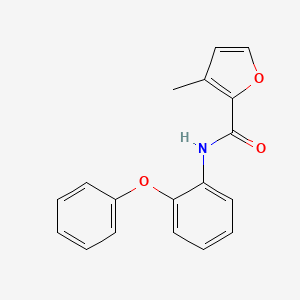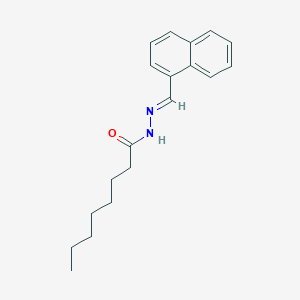![molecular formula C12H14N2O4 B5602101 Methyl 4-[(3-carbamoylphenyl)amino]-4-oxobutanoate](/img/structure/B5602101.png)
Methyl 4-[(3-carbamoylphenyl)amino]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(3-carbamoylphenyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate is 250.09535693 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate derivatives have been synthesized and evaluated for their biological activities. For instance, the compound methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate was identified to possess potential inhibitory activity against DNA gyrase-ATPase, suggesting its utility in addressing bacterial resistance through the inhibition of DNA replication (Yurttaş, Evren, & Özkay, 2022).
Spectroscopic and Structural Investigations
Spectroscopic methods alongside theoretical calculations have been employed to investigate the structural, electronic, and optical properties of similar compounds. For example, studies involving 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid have shed light on its nonlinear optical properties and potential for biological activity, providing insights into its pharmacological significance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Molecular Docking Studies
Molecular docking studies have elucidated the interaction mechanisms of these compounds with biological targets, reinforcing their potential in drug design and development. Such studies reveal the inhibitory capacity of these compounds against critical enzymes or proteins, guiding the development of new therapeutic agents (Sheena Mary et al., 2017).
Synthetic Methodologies
Innovative synthetic methodologies for creating methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate and its derivatives have been developed. These methods emphasize the importance of this compound and its derivatives in synthesizing biologically active molecules. Techniques involving selective methylation, protection, acylation, and reduction steps highlight the compound's role as an intermediate in the synthesis of pharmaceuticals (Zhang Xingxian, 2012).
Chemical and Biological Properties
Investigations into the chemical and biological properties of methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate derivatives contribute to our understanding of their mechanisms of action, therapeutic potential, and chemical behavior in biological systems. This includes studies on their antioxidative properties, interaction with cellular components, and potential as intermediates in chemical syntheses (Naveen et al., 2021).
Propriétés
IUPAC Name |
methyl 4-(3-carbamoylanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-11(16)6-5-10(15)14-9-4-2-3-8(7-9)12(13)17/h2-4,7H,5-6H2,1H3,(H2,13,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFNFCHCYRRKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-fluoro-2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole](/img/structure/B5602038.png)

![[(E)-(4-nitrophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate](/img/structure/B5602047.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B5602055.png)
![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5602059.png)
![2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5602061.png)



![6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5602089.png)
![N-[(E)-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B5602091.png)

![N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide](/img/structure/B5602108.png)
![N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5602110.png)
